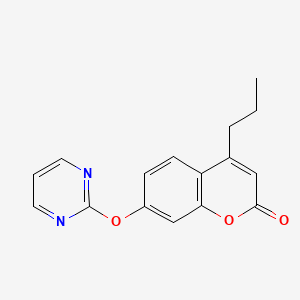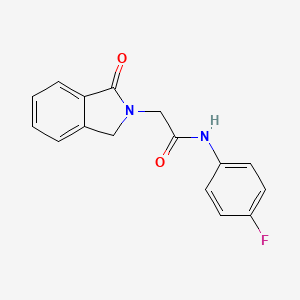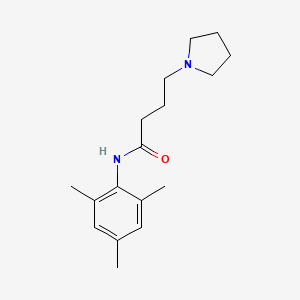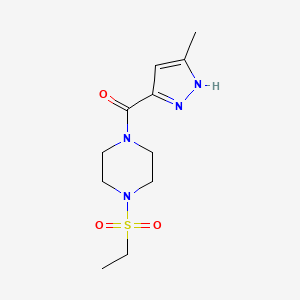
4-Propyl-7-pyrimidin-2-yloxychromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Propyl-7-pyrimidin-2-yloxychromen-2-one, also known as PPYCO, is a synthetic compound that belongs to the chromone family. It has been extensively studied for its potential applications in the field of medicinal chemistry. PPYCO exhibits a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.
作用機序
The mechanism of action of 4-Propyl-7-pyrimidin-2-yloxychromen-2-one is not fully understood. However, it is believed to act through multiple pathways, including inhibition of cell proliferation, induction of apoptosis, and modulation of various signaling pathways. 4-Propyl-7-pyrimidin-2-yloxychromen-2-one has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
4-Propyl-7-pyrimidin-2-yloxychromen-2-one has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 4-Propyl-7-pyrimidin-2-yloxychromen-2-one has also been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory disorders. Additionally, 4-Propyl-7-pyrimidin-2-yloxychromen-2-one has been shown to have antimicrobial effects, which may be useful in the treatment of various infectious diseases.
実験室実験の利点と制限
4-Propyl-7-pyrimidin-2-yloxychromen-2-one has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a wide range of conditions. 4-Propyl-7-pyrimidin-2-yloxychromen-2-one is also highly soluble in a variety of solvents, which makes it easy to work with in the lab. However, there are also some limitations to using 4-Propyl-7-pyrimidin-2-yloxychromen-2-one in lab experiments. It can be difficult to obtain large quantities of 4-Propyl-7-pyrimidin-2-yloxychromen-2-one, which may limit its use in certain experiments. Additionally, 4-Propyl-7-pyrimidin-2-yloxychromen-2-one can be expensive to synthesize, which may limit its use in some research settings.
将来の方向性
There are several future directions for research on 4-Propyl-7-pyrimidin-2-yloxychromen-2-one. One area of interest is the development of 4-Propyl-7-pyrimidin-2-yloxychromen-2-one derivatives with improved biological activity. Another area of interest is the study of the mechanism of action of 4-Propyl-7-pyrimidin-2-yloxychromen-2-one, which may provide insights into its therapeutic potential. Additionally, there is interest in studying the effects of 4-Propyl-7-pyrimidin-2-yloxychromen-2-one on various disease models, including cancer, inflammation, and infectious diseases. Overall, 4-Propyl-7-pyrimidin-2-yloxychromen-2-one is a promising compound with potential applications in a wide range of fields, and further research is needed to fully understand its potential.
合成法
4-Propyl-7-pyrimidin-2-yloxychromen-2-one can be synthesized using a variety of methods. One of the most common methods involves the reaction of 7-hydroxy-4-propylchromen-2-one with 2-aminopyrimidine in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields 4-Propyl-7-pyrimidin-2-yloxychromen-2-one in good yields. Other methods involve the use of microwave irradiation, ultrasound, and other novel techniques.
科学的研究の応用
4-Propyl-7-pyrimidin-2-yloxychromen-2-one has been extensively studied for its potential applications in the field of medicinal chemistry. It exhibits a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. 4-Propyl-7-pyrimidin-2-yloxychromen-2-one has also been shown to have potential as a neuroprotective agent, as well as an agent for the treatment of diabetes and other metabolic disorders.
特性
IUPAC Name |
4-propyl-7-pyrimidin-2-yloxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-2-4-11-9-15(19)21-14-10-12(5-6-13(11)14)20-16-17-7-3-8-18-16/h3,5-10H,2,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRFBJZZIPZJIGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Propyl-7-pyrimidin-2-yloxychromen-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[2-(5-chloro-2-morpholin-4-ylanilino)-2-oxoethyl]furan-2-carboxamide](/img/structure/B7478823.png)


![3-[[2-(2,3-Dihydroindol-1-yl)acetyl]amino]-4-hydroxybenzoic acid](/img/structure/B7478838.png)


![2-(4-chlorophenoxy)-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]acetamide](/img/structure/B7478853.png)

